molecular formula C9H5BrIN B1403113 3-Bromo-8-iodoquinoline CAS No. 1379316-32-1

3-Bromo-8-iodoquinoline

Cat. No.: B1403113
CAS No.: 1379316-32-1
M. Wt: 333.95 g/mol
InChI Key: YXYLPUCFGUXVEZ-UHFFFAOYSA-N
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Description

3-Bromo-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, which is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 8-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer solvents and greener reaction conditions is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-8-iodoquinoline, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-8-iodoquinoline .

Scientific Research Applications

3-Bromo-8-iodoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-8-iodoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

    3-Bromoquinoline: Similar in structure but lacks the iodine atom at the 8-position.

    8-Iodoquinoline: Similar in structure but lacks the bromine atom at the 3-position.

    3-Chloro-8-iodoquinoline: Similar in structure but has a chlorine atom instead of bromine at the 3-position.

Uniqueness: 3-Bromo-8-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and properties.

Properties

IUPAC Name

3-bromo-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYLPUCFGUXVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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